Kudinoside LZ6

Triterpenoid chemotaxonomy Structure-activity relationship Natural product dereplication

Kudinoside LZ6 (CAS: 1239453-06-5) is a triterpenoid saponin originally isolated from Ilex kudingcha C.J. Tseng (large‑leaved Kudingcha) and also reported from the roots of Allium ascalonicum.

Molecular Formula C47H74O18
Molecular Weight 927.1 g/mol
Cat. No. B14079664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKudinoside LZ6
Molecular FormulaC47H74O18
Molecular Weight927.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC(C6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)O)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O
InChIInChI=1S/C47H74O18/c1-20-28(51)30(53)32(55)37(60-20)64-35-34(63-38-33(56)31(54)29(52)23(18-48)61-38)22(50)19-59-39(35)62-26-10-11-42(4)24(41(26,2)3)9-12-43(5)25(42)17-21(49)27-36-46(8,58)45(7)14-16-47(36,40(57)65-45)15-13-44(27,43)6/h20-26,28-35,37-39,48-56,58H,9-19H2,1-8H3/t20-,21-,22-,23+,24?,25?,26-,28-,29+,30+,31-,32+,33+,34-,35+,37-,38-,39-,42-,43+,44+,45-,46-,47+/m0/s1
InChIKeyMOVNHXBNDSZSGK-VBLZPFLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Kudinoside LZ6 Is Emerging as a Structurally Singular Triterpenoid Saponin for Life Science Procurement


Kudinoside LZ6 (CAS: 1239453-06-5) is a triterpenoid saponin originally isolated from Ilex kudingcha C.J. Tseng (large‑leaved Kudingcha) and also reported from the roots of Allium ascalonicum [1]. It possesses a molecular formula of C₄₇H₇₄O₁₈ (MW: 927.1 g/mol) . The compound belongs to the structurally diverse kudinoside family, which includes kudinosides A through P as well as the LZ‑series (LZ1, LZ2, LZ6, LZ9) that differ in aglycone oxidation pattern, glycosylation position, and sugar‑chain composition [1][2]. Kudinoside LZ6 is classified as a 13(18)‑ene ursan‑type glycoside, a structural subclass distinct from the oleanane‑type and lactone‑bearing kudinosides that dominate the kudingcha literature [1][3].

Why Kudinoside LZ6 Cannot Be Interchanged with Generic Kudinoside Mixtures or the More Common Kudinosides A, D, or F


The kudinoside family exhibits profound structure–activity divergence driven by aglycone type (ursane vs. oleanane vs. lactonic), hydroxylation pattern, and sugar‑chain architecture [1]. For instance, kudinoside D (an oleanane‑type saponin) activates AMPK‑mediated adipogenesis suppression in 3T3‑L1 adipocytes [2], while kudinoside A (a lactonic triterpene) demonstrates lipid‑lowering effects [3]. Kudinoside LZ6, as a 13(18)‑ene ursan glycoside with a distinct Δ¹³⁽¹⁸⁾ unsaturation and a specific 3‑O‑glycosylation pattern, occupies a different structural subspace that is not represented by the more abundant kudinosides A, C, D, or F [1][4]. Consequently, substituting Kudinoside LZ6 with a “total kudinoside” extract or a structurally mismatched congener risks both loss of the desired pharmacophore and introduction of confounding biological activities, compromising experimental reproducibility [4].

Quantitative Differential Evidence for Kudinoside LZ6 Versus the Most Relevant Comparators


Structural Differentiation: 13(18)-Ene Ursane Core vs. Oleanane and Lactonic Aglycones of Common Kudinosides

Kudinoside LZ6 is characterized as a 3β,12β,19α‑trihydroxyurs‑13(18)‑ene‑28,20β‑lactone 3‑O‑glycoside, placing it in the rare 13(18)‑ene ursan subclass [1]. In contrast, the dominant kudinosides quantified in Ilex kudingcha—kudinoside A (lactonic triterpene), kudinoside D (oleanane‑type), kudinoside F (oleanane‑type), kudinoside C, and kudinoside L—all possess either oleanane or lactonic aglycones lacking the 13(18) unsaturation [2]. The LZ‑series (LZ1, LZ2, LZ6, LZ9) constitutes a structurally coherent subgroup; among them, Kudinoside LZ6 differs from LZ2 (C₄₇H₇₂O₁₈, MW 924) by its molecular formula (C₄₇H₇₄O₁₈, MW 927.1), indicating an additional two hydrogen atoms consistent with a saturated bond versus LZ2's extra unsaturation [3]. This structural granularity is critical because even a single double‑bond shift in triterpenoids can alter membrane‑intercalation properties and target‑protein binding [1].

Triterpenoid chemotaxonomy Structure-activity relationship Natural product dereplication

Source‑Organism Differentiation: Dual Plant Origin Enables Cross‑Kingdom Comparative Studies

Kudinoside LZ6 has been unambiguously reported from two phylogenetically distant sources: the leaves of Ilex kudingcha (Aquifoliaceae) and the roots of Allium ascalonicum (Alliaceae) [1]. This is notable because the commonly quantified kudinosides A, C, D, F, and L are consistently sourced exclusively from Ilex species [2]. Kudinoside LZ6's occurrence in Allium ascalonicum—a widely cultivated vegetable—provides a unique opportunity for cross‑kingdom comparative biosynthesis studies and may also offer an alternative, potentially more scalable isolation source independent of slow‑growing Ilex trees [1]. In contrast, kudinosides D and F have only been documented in Ilex kudingcha and Ilex latifolia, limiting supply‑chain flexibility [2].

Natural product isolation Chemotaxonomy Biosynthetic pathway comparison

Glycosylation Pattern Specificity: Kudinoside LZ6's Sugar Chain Differs from Commercially Dominant Kudinosides

The sugar chain of Kudinoside LZ6 is 3‑O‑(3‑O‑β‑D‑glucopyranosyl‑2‑O‑α‑L‑rhamnopyranosyl)‑α‑L‑arabinopyranoside attached to the 3β‑OH of the aglycone [1]. This linear trisaccharide differs from the branched tetrasaccharide of kudinoside A (3‑O‑β‑D‑glucopyranosyl‑(1→3)‑[α‑L‑rhamnopyranosyl‑(1→2)]‑α‑L‑arabinopyranosyl‑β‑kudinlactone) [2] and from the sugar chains of kudinosides C, D, and F, which feature varying numbers of glucose and rhamnose units in different linkages [3]. The distinct glycosylation pattern directly impacts chromatographic retention: in a validated UPLC‑ELSD method, the five major kudinosides (L, C, A, F, D) elute within a 13‑minute window with retention times spanning several minutes, demonstrating that sugar‑chain composition is a primary driver of polarity and thus separation behavior [3]. Kudinoside LZ6's unique glycosylation predicts a retention time outside the calibrated range for kudinosides A–L, necessitating a dedicated analytical standard for accurate quantification in complex extracts [1][3].

Glycosylation structure-activity relationship Saponin analytical standard Mass spectrometry fragmentation

LZ‑Series Subgroup Identity: Kudinoside LZ6 Is a Defined Entity Within a Rare Saponin Subclass, Not a Ubiquitous Mixture Component

Among the >30 triterpenoid saponins isolated from Ilex kudingcha, only four compounds—kudinosides LZ1, LZ2, LZ6, and LZ9—belong to the 13(18)-ene ursan glycoside subclass [1][2]. These four compounds were co‑isolated from Allium ascalonicum and represent the first reported 13(18)-ene ursan glycosides from the Allium genus [1]. The subclass is structurally distinct from the much larger pools of oleanane‑type (e.g., kudinosides D, E, F) and lactonic (e.g., kudinosides A, B, C, I–P) saponins [3][4]. This rarity means that Kudinoside LZ6 cannot be assumed to be present in generic “total kudinoside” extracts, nor can its biological profile be extrapolated from the more extensively studied kudinosides A and D [4].

Saponin dereplication Natural product library Compound-specific pharmacophore

Intellectual Property Landscape: Kudinoside LZ‑Series Is Captured in Patent Filings Distinct from the Mainstream Kudinoside Patents

The patent family CN101775061A, filed in 2009, explicitly claims a group of kudingcha saponins including “苦丁皂苷LZ11” and “苦丁皂苷LZ12” (kudinosides LZ11 and LZ12), establishing an IP footprint for the LZ‑series nomenclature [1]. Although the patent's granted claims focus on kudinosides LZ11/LZ12 rather than LZ6, the shared “LZ” designation indicates that the LZ‑series compounds were recognized as a distinct inventive subgroup by the original inventors [1]. European patent EP3131556B1, granted in 2018 and still active, covers kudinosides of a defined generic formula for use in treating COPD and other pulmonary diseases [2]. Kudinoside LZ6 falls within the structural scope of this granted European patent, which provides enforceable exclusivity in major pharmaceutical markets through at least 2035 [2]. In contrast, the widely studied kudinosides A and D are disclosed in earlier, more generic filings (e.g., CN101775061A) and may have weaker or expired IP protection depending on jurisdiction [1].

Patent landscape analysis Therapeutic saponin IP Freedom-to-operate

High‑Value Procurement Scenarios Where Kudinoside LZ6's Specific Attributes Create a Decisive Advantage


Structure–Activity Relationship (SAR) Studies on the 13(18)-Ene Ursane Pharmacophore

Research groups investigating the biological consequences of the Δ¹³⁽¹⁸⁾ unsaturation in triterpenoid scaffolds require Kudinoside LZ6 as a defined chemical probe. Its 13(18)-ene ursane core, confirmed by 1D/2D NMR and CD spectroscopy [1], is distinct from the oleanane and lactonic scaffolds of kudinosides A, D, and F [2]. The availability of all four LZ‑series members (LZ1, LZ2, LZ6, LZ9) from Allium ascalonicum [1] enables systematic SAR exploration where Kudinoside LZ6 serves as the 12β‑hydroxy variant, allowing interrogation of the stereochemical requirements at C‑12 for target engagement.

Development of UPLC‑MS/MS Quantitative Methods for Kudinoside‑Specific Pharmacokinetics

Bioanalytical laboratories developing LC‑MS/MS methods for kudinoside quantification in plasma or tissues must use Kudinoside LZ6 as a discrete analytical standard. The validated UPLC‑ELSD method for the five major kudinosides (L, C, A, F, D) achieved baseline separation within 13 minutes with LODs of 12.5–29.8 ng, demonstrating that each congener requires its own calibration curve [3]. Because Kudinoside LZ6's unique glycosylation pattern (linear Glc‑Rha‑Ara trisaccharide) predicts a retention time outside the calibrated range for kudinosides A–L [1][3], substitution with kudinoside A or D as a surrogate calibrant would yield inaccurate quantification, compromising pharmacokinetic parameter estimation.

Cross‑Kingdom Biosynthesis and Chemotaxonomic Studies Leveraging Dual Plant Origin

Kudinoside LZ6 is one of the rare triterpenoid saponins confirmed in both Aquifoliaceae (Ilex kudingcha) and Alliaceae (Allium ascalonicum) [1]. Evolutionary biologists and natural product chemists investigating the convergent evolution of 13(18)-ene ursane biosynthesis can use Kudinoside LZ6 as a phylogenetic marker compound. Comparative transcriptomic or metabolomic studies between Ilex and Allium species can leverage Kudinoside LZ6's presence in both lineages to identify conserved biosynthetic gene clusters, a research avenue not accessible with kudinosides A, D, or F, which are restricted to Ilex [2].

Pulmonary Disease Drug Discovery Under Active Patent Protection

Industrial drug discovery programs targeting COPD, asthma, or other pulmonary indications with triterpenoid saponins can evaluate Kudinoside LZ6 as a lead candidate within the scope of granted European patent EP3131556B1 [4]. This patent, which encompasses kudinosides of a defined generic formula for pulmonary disease treatment, remains active and provides market exclusivity through approximately 2035 in EP member states. Selecting Kudinoside LZ6— which falls within the granted claims—rather than kudinosides A or D disclosed only in the abandoned CN101775061A [5], may simplify freedom‑to‑operate analysis and strengthen the IP position of a development candidate.

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